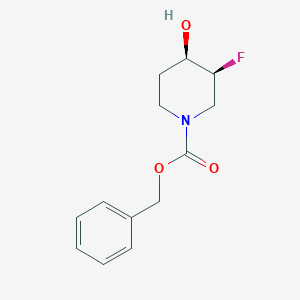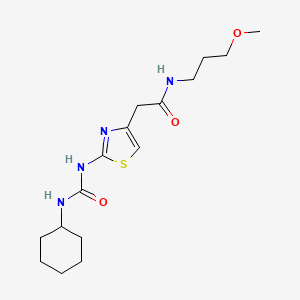
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxypropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxypropyl)acetamide is a synthetic organic compound that features a thiazole ring, a urea derivative, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxypropyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Urea Derivative Formation: The cyclohexylurea moiety can be introduced by reacting cyclohexylamine with an isocyanate or carbamoyl chloride.
Coupling Reactions: The thiazole ring and the urea derivative are coupled under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Acetamide Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are common.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: Its biological activity can be studied to understand its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure could be utilized in the design of new materials with specific properties, such as polymers or nanomaterials.
作用机制
The mechanism by which 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxypropyl)acetamide exerts its effects would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting or modulating their activity. The thiazole ring and urea moiety are known to interact with biological macromolecules, potentially affecting signaling pathways or metabolic processes.
相似化合物的比较
Similar Compounds
- 2-(2-(3-phenylureido)thiazol-4-yl)-N-(3-methoxypropyl)acetamide
- 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-ethoxypropyl)acetamide
Uniqueness
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxypropyl)acetamide is unique due to the combination of its cyclohexylurea moiety and methoxypropyl acetamide group, which may confer distinct biological activities and physicochemical properties compared to similar compounds. This uniqueness can be leveraged in drug design and material science applications to achieve specific desired outcomes.
属性
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-23-9-5-8-17-14(21)10-13-11-24-16(19-13)20-15(22)18-12-6-3-2-4-7-12/h11-12H,2-10H2,1H3,(H,17,21)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYSJFAASYBPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
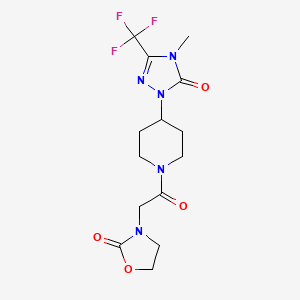
![2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709374.png)
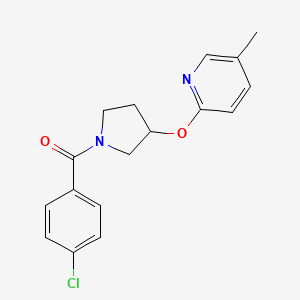
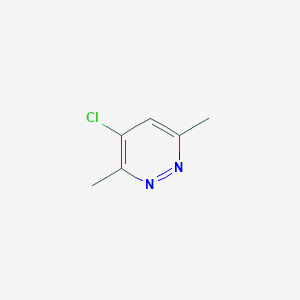
![1-(4-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2709381.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709383.png)
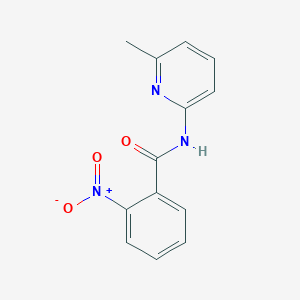
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2709386.png)
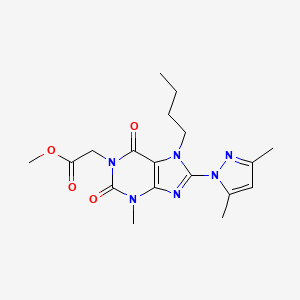
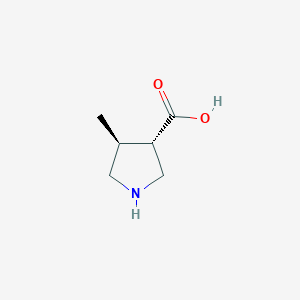

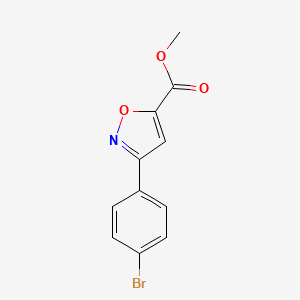
![1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2709395.png)
